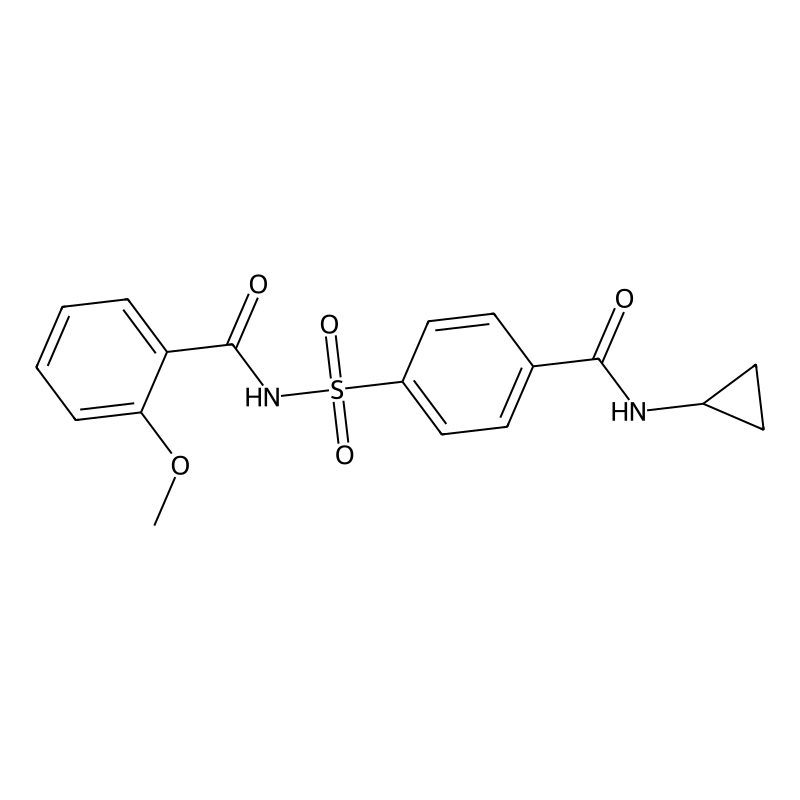Cyprosulfamide

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Mode of Action
Cyprosulfamide functions by protecting certain crops, particularly maize (corn) and wheat, from the harmful effects of specific herbicides. This protection is achieved by enhancing the crop's ability to detoxify the herbicide. The exact mechanism of action remains under investigation, but research suggests it involves:
- Increased herbicide metabolism: Cyprosulfamide may stimulate specific enzymes within the crop plant that break down the herbicide into non-toxic compounds. This reduces the herbicide's concentration and potential for causing harm. Source: Safening activity and metabolism of the safener cyprosulfamide in maize and wheat, ResearchGate:
- Selective recognition: Studies indicate that cyprosulfamide interacts specifically with certain enzymes or receptors within the protected crop, while remaining inactive in non-target plants like wheat. This selectivity is crucial for its targeted application. Source: Safening activity and metabolism of the safener cyprosulfamide in maize and wheat, ResearchGate:
Research Focus
Current research on cyprosulfamide primarily focuses on:
- Understanding the precise mechanisms of its selectivity and mode of action. This knowledge is crucial for optimizing its use and developing new, even more targeted safeners.
- Investigating its potential environmental impact. As with any agricultural product, potential risks to the environment and non-target organisms need to be thoroughly evaluated.
- Exploring its potential applications beyond corn and wheat. Researchers are investigating the possibility of using cyprosulfamide or similar safeners to protect other crops from different herbicides.
Cyprosulfamide is a synthetic compound classified as a herbicide safener, primarily used to enhance the efficacy of certain herbicides, particularly thiencarbazone-methyl. Its chemical formula is C₁₈H₁₈N₂O₅S, and it is known for its role in accelerating the detoxification processes of herbicides in plants, thereby protecting crops from potential damage caused by these chemicals . The compound features a sulfonamide structure, which is common among various herbicide safeners, and is recognized for its low ecotoxicity and minimal impact on human health .
Cyprosulfamide protects crops from herbicides by selectively binding to an enzyme called Glutathione S-transferase (GST) in certain plant tissues. This enzyme helps detoxify herbicides by conjugating them with glutathione, rendering them inactive. By binding to GST, cyprosulfamide reduces its availability for herbicide conjugation, allowing the herbicide to target weeds while protecting the crop from its harmful effects.
- Limited data exists on the specific toxicity of cyprosulfamide. However, as with many agricultural chemicals, it's important to handle it with care following recommended safety protocols to minimize exposure.
The biological activity of cyprosulfamide is primarily linked to its role as a safener in agricultural practices. It has been demonstrated to protect rice plants from herbicide-induced damage by modulating gene expression related to detoxification processes. While cyprosulfamide itself has shown negligible effects on gene expression over short exposure periods, it plays a crucial role in enhancing the plant's resilience to herbicides through the activation of specific stress-related signaling pathways .
The synthesis of cyprosulfamide typically involves acylation reactions, where various chemical precursors are combined under controlled conditions. One method includes the reaction of cyclopropylamine with sulfonyl chlorides followed by further functionalization to yield the final product . The process requires careful monitoring of reaction conditions to ensure high yields and purity of the compound.
Cyprosulfamide is primarily utilized in agriculture as a safener for herbicides. Its main application is in conjunction with thiencarbazone-methyl to protect crops like rice from herbicide toxicity while maintaining effective weed control. The compound's ability to enhance detoxification mechanisms makes it valuable for improving crop yields and sustainability in farming practices .
Interaction studies involving cyprosulfamide focus on its efficacy in protecting crops from various herbicides. Research indicates that while cyprosulfamide enhances detoxification pathways, it does not significantly alter gene expression profiles compared to other safeners like metcamifen, which induces more extensive changes in transcript abundance . These studies underline the importance of understanding how different safeners interact with plant physiology and herbicide mechanisms.
Cyprosulfamide shares similarities with several other compounds used as herbicide safeners. Below are some notable comparisons:
| Compound Name | Structure Type | Primary Use | Unique Features |
|---|---|---|---|
| Metcamifen | Sulfonamide | Safener for various herbicides | Induces significant gene expression changes |
| Isoxaflutole | Herbicide | Broadleaf weed control | Known for high efficacy against specific weeds |
| Nicosulfuron | Sulfonylurea | Grass weed control | Functions through inhibition of acetolactate synthase |
| Tembotrione | Herbicide | Corn and soybean applications | Works via inhibition of carotenoid biosynthesis |
Cyprosulfamide's uniqueness lies in its specific application as a safener rather than a direct herbicide, along with its relatively low toxicity profile compared to other similar compounds .
Physical Description
XLogP3
UNII
GHS Hazard Statements
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H412 (100%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
Wikipedia
General Manufacturing Information
Benzamide, N-[[4-[(cyclopropylamino)carbonyl]phenyl]sulfonyl]-2-methoxy-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.








